4-Iodo-1,2-dimethylbenzene
Overview
Description
4-Iodo-1,2-dimethylbenzene is a derivative of benzene where an iodine atom is substituted at the fourth position and two methyl groups are substituted at the first and second positions of the benzene ring. This compound is an aromatic halide and is used as an intermediate in organic synthesis.
Synthesis Analysis
The synthesis of halogenated benzene derivatives often involves electrophilic aromatic substitution or nucleophilic aromatic substitution reactions. For instance, sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was synthesized through aromatic nucleophilic substitution, which could be a similar approach for synthesizing 4-Iodo-1,2-dimethylbenzene . Additionally, the preparation of 3,5-Dimethyl-4-bromoiodobenzene and 2,6-Dimethyl-4-bromoiodobenzene through diazotization and Sandmeyer reaction indicates a possible synthetic route for related compounds .
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives can be studied using spectroscopic methods and X-ray crystallography. For example, the molecular structures of a series of bulky 1,4-diiodo-2,3,5,6-tetraarylbenzenes were investigated by X-ray techniques, revealing interesting distortions due to steric pressures . This suggests that the structure of 4-Iodo-1,2-dimethylbenzene could also exhibit unique characteristics due to the presence of the iodine atom and methyl groups.
Chemical Reactions Analysis
Halogenated benzenes participate in various chemical reactions, including further functionalization. Iodobenzene, for example, catalyzes the formation of oxabicyclo compounds through C-C and C-O bond formation . This indicates that 4-Iodo-1,2-dimethylbenzene could also be used as a catalyst or reactant in similar transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Iodo-1,2-dimethylbenzene can be inferred from studies on similar compounds. For instance, the thermodynamic properties of 1,4-dimethylbenzene in the ideal gas state have been recalculated, providing insights into the behavior of the methyl groups in such compounds . The gas chromatography of chloro derivatives of 1,4-dimethylbenzene has been studied, which could be relevant for understanding the volatility and separation characteristics of 4-Iodo-1,2-dimethylbenzene . Additionally, the vibrations of atoms in liquid 1,4-dimethylbenzene have been investigated using X-ray diffraction, which could be related to the vibrational properties of 4-Iodo-1,2-dimethylbenzene10.
Scientific Research Applications
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Organic Synthesis
- 4-Iodo-1,2-dimethylbenzene can be used in the synthesis of various organic compounds . For instance, it can be used in the synthesis of 3-arylacrylamide and 3,3-diaryl substituted acrylamide .
- The specific methods of application or experimental procedures would depend on the particular synthesis being carried out. Generally, these procedures involve reaction of 4-Iodo-1,2-dimethylbenzene with other reagents under specific conditions of temperature, pressure, and solvent .
- The outcomes of these syntheses are new organic compounds, which can be characterized and used in further reactions or applications .
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Metalation Reactions
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Synthesis of 3-Arylacrylamide and 3,3-Diaryl Substituted Acrylamide
- 4-Iodo-1,2-dimethylbenzene may be used in the synthesis of 3-arylacrylamide and 3,3-diaryl substituted acrylamide .
- The specific methods of application or experimental procedures would depend on the particular synthesis being carried out. Generally, these procedures involve reaction of 4-Iodo-1,2-dimethylbenzene with other reagents under specific conditions of temperature, pressure, and solvent .
- The outcomes of these syntheses are new organic compounds, which can be characterized and used in further reactions or applications .
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Copper Catalyzed Trifluoromethylation Reactions
Safety And Hazards
4-Iodo-1,2-dimethylbenzene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation and serious eye damage or eye irritation . It can also cause specific target organ toxicity with the respiratory system being a target organ . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .
properties
IUPAC Name |
4-iodo-1,2-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9I/c1-6-3-4-8(9)5-7(6)2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFRCLYFVINMBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00185482 | |
Record name | Benzene, 4-iodo-1,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00185482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-1,2-dimethylbenzene | |
CAS RN |
31599-61-8 | |
Record name | 1-Iodo-3,4-dimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31599-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 4-iodo-1,2-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031599618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 4-iodo-1,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00185482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-DIMETHYL-4-IODOBENZENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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